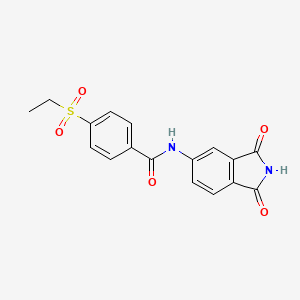

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-2-25(23,24)12-6-3-10(4-7-12)15(20)18-11-5-8-13-14(9-11)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWYFURLSCIXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide typically involves the reaction of 4-ethylsulfonylbenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then treated with ammonia or an amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound can be compared to structurally related benzamide derivatives, which vary in substituents and applications. Below is a detailed analysis:

Structural Analogs in Pharmaceutical Chemistry

- Bavdegalutamide (WHO, 2021): This compound (CAS 2438203-51-9) shares the 1,3-dioxo-isoindoline core but incorporates a pyridazine-carboxamide and piperazine-methyl-piperidine group. The additional chloro-cyano-phenoxy and fluorinated substituents enhance its complexity and likely improve target specificity (e.g., androgen receptor binding) compared to the simpler ethanesulfonyl group in the target compound .

- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperazine-1-sulfonamide () : This analog replaces the benzamide-ethanesulfonyl group with a piperazine-sulfonamide, reducing aromaticity but increasing flexibility. Such modifications could alter pharmacokinetics, such as metabolic stability or blood-brain barrier penetration .

Functional Group Variations in Agrochemicals

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Used as a herbicide, this benzamide derivative features dichlorophenyl and ethoxymethoxy groups.

- Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide) : This compound utilizes a methanesulfonamide group and triazole ring, demonstrating that sulfonyl groups paired with heterocycles are effective in herbicidal activity, contrasting with the target compound’s isoindol-dione .

Physicochemical and Spectroscopic Properties

Key comparisons from synthesis studies ():

- Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide) : Exhibits a thiadiazole-isoxazole system, resulting in a lower melting point (160°C) compared to the target compound’s likely higher thermal stability due to rigid isoindol-dione. IR data shows a C=O stretch at 1606 cm⁻¹, whereas the target’s dual carbonyl groups (isoindol-dione and benzamide) would display overlapping peaks near 1670–1700 cm⁻¹ .

- Compound 8a (N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-thiadiazol-2-ylidene]-benzamide) : Features acetyl and methyl groups on a pyridine ring, contributing to a higher molecular weight (414.49 g/mol) and distinct NMR signals (e.g., CH3 at δ 2.49–2.63) absent in the target compound .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Research Findings

Role of Sulfonyl Groups : Ethanesulfonyl in the target compound may enhance solubility in polar solvents compared to halogenated agrochemical analogs (e.g., etobenzanid), which prioritize lipid solubility for membrane penetration .

Isoindol-dione vs.

Synthetic Flexibility : The target compound’s ethanesulfonyl group could be synthetically modified using methods similar to ’s active methylene reactions (e.g., acetylacetone condensation) to introduce new functionalities .

Biologische Aktivität

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an isoindole core with a dioxo group and an ethanesulfonyl substituent on the benzamide moiety. Its molecular formula is , and it has a molecular weight of 357.36 g/mol. The unique structural components contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have significant antimicrobial properties against various pathogens. For instance, it has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound's ability to induce apoptosis in cancer cell lines has been highlighted in several studies. Mechanistic investigations reveal that it may disrupt cellular signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : In vitro assays demonstrate that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

- Apoptosis Induction : It appears to activate caspases and other apoptotic pathways in cancer cells, facilitating programmed cell death.

- Cytokine Modulation : Research indicates that the compound can alter cytokine production, contributing to its anti-inflammatory properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Studies

In experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a significant reduction in cell viability (IC50 values around 25 µM). Flow cytometry analysis indicated increased apoptosis rates among treated cells compared to controls.

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 1,3-dioxoisoindoline derivatives with activated benzamide precursors. For example, analogous compounds are synthesized by reacting 1,3-dioxoisoindoline with sulfonyl-substituted benzoyl chlorides in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR spectroscopy : Confirms the presence of isoindole (δ 7.5–8.5 ppm for aromatic protons) and ethanesulfonyl groups (δ 3.1–3.5 ppm for -SO₂-CH₂-CH₃) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion at m/z 403.1) and detects impurities .

- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .

Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition studies?

- Methodology : The isoindole-dione and ethanesulfonyl groups enable π-π stacking and hydrogen bonding with enzyme active sites. For example, structurally related compounds inhibit PARP1 (IC₅₀ = 0.8–2.5 µM) by binding to the NAD+ catalytic domain . Dose-response assays (e.g., fluorometric or colorimetric enzyme activity kits) and molecular docking (using software like AutoDock Vina) are used to validate target engagement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

- Methodology :

- Substituent modification : Replace the ethanesulfonyl group with methylsulfonyl (as in ) or morpholinosulfonyl () to alter polarity and steric bulk, impacting binding affinity .

- Bioisosteric replacement : Swap the isoindole-dione with phthalazine ( ) to modulate solubility and metabolic stability.

- In vitro assays : Test derivatives against off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity. IC₅₀ ratios >10-fold for target vs. off-target activity indicate improved specificity .

Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values across studies) be resolved?

- Methodology :

- Standardize assay conditions : Variations in buffer pH, ATP concentration, or cell passage number can skew results. Use validated protocols (e.g., NIH/NCATS guidelines) .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) to measure binding kinetics (KD) independently of enzymatic activity .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends and outliers. Statistical tools like Grubbs’ test can flag anomalous data points .

Q. What strategies mitigate metabolic instability of this compound in preclinical models?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability. For example, masking the sulfonyl group as a sulfonamide prodrug enhances plasma half-life in rodent models .

- CYP450 inhibition assays : Use liver microsomes to identify metabolic hotspots. Blocking CYP3A4-mediated oxidation via fluorinated substituents reduces clearance rates .

Key Challenges and Solutions

- Low Solubility : Use co-solvents (e.g., PEG-400) or nanoparticle formulations to enhance bioavailability .

- Off-Target Effects : Employ CRISPR-edited cell lines (e.g., PARP1-KO) to isolate compound-specific phenotypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.